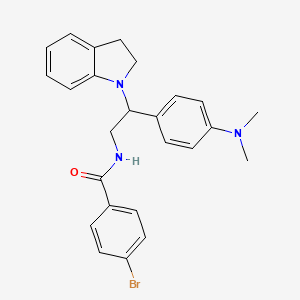

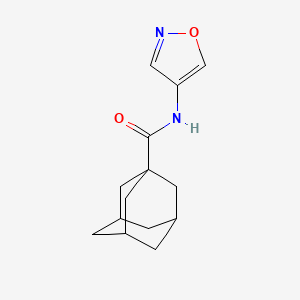

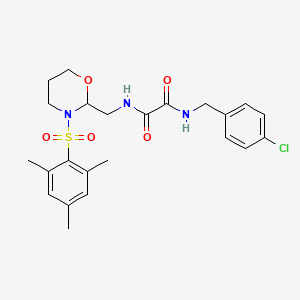

![molecular formula C24H27N3O6S B2476903 2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide CAS No. 878057-23-9](/img/structure/B2476903.png)

2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound belongs to the class of organic compounds known as dibenzylbutane lignans . It contains a 2,3-dibenzylbutane moiety .

Synthesis Analysis

The compound has been synthesized using various methods. For instance, the Schiff base method has been used to synthesize a similar compound, (E)-2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinecarboxamide . Another synthesis method involves the use of Pd-catalyzed arylation and Noyori asymmetric hydrogenation . A more detailed synthesis process involves multiple steps with different reagents and conditions .Molecular Structure Analysis

The molecular structure of the compound has been analyzed using various techniques such as FT-IR, FT-Raman, NMR (1H, 13C), Z-scan, and NBO . The crystal structure was solved by Direct Methods and refined by full-matrix least-squares methods .Chemical Reactions Analysis

The compound has been evaluated using different techniques such as FT-IR, FT-Raman, NMR (1H, 13C), Z-scan, and NBO . Density functional theory (DFT) calculations were performed at B3LYP/6-311++G (d,p) level to understand the vibrational frequency of the compound at the ground state structure .Physical And Chemical Properties Analysis

The compound has been characterized by elemental analysis and various spectroscopic techniques . The nonlinear optical susceptibility, nonlinear refractive index, and nonlinear optical absorption coefficient were estimated by Z-scan technique .Scientific Research Applications

Antioxidant Capacity Assays

ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways : This study discusses the ABTS•+ radical cation-based assays, significant for evaluating antioxidant capacity. Some antioxidants form coupling adducts with ABTS•+, indicating specific reactions that contribute to the total antioxidant capacity. This review suggests the need for further elucidation of these reaction pathways and highlights the importance of such assays in comparing antioxidants across different systems (Ilyasov et al., 2020).

Synthesis and Biological Activity of Sultone Derivatives

1,2-Benzoxathiin-4(3H)-one 2,2-dioxide : This paper analyzes the synthesis, chemical properties, and biological activity of derivatives containing a sultone core, showing their potential in creating new molecular systems with attractive pharmacological properties. The study reveals a scarcity in the pharmacological study of such derivatives, underscoring their significance in experimental chemistry and pharmacology (Hryhoriv et al., 2021).

Indole Synthesis

Indole Synthesis A Review and Proposed Classification

: This review presents a classification framework for indole synthesis methods, detailing strategic approaches to the indole nucleus. It emphasizes the significance of such synthetic methods in organic chemistry, providing a base for further research and development in this area (Taber & Tirunahari, 2011).

Pharmacological and Synthetic Aspects of Sulfonamides

From Antibacterial to Antitumour Agents : This review covers the medicinal chemistry aspects of sulfonamides, highlighting their development, the structure-activity relationship, and various biological activities. It emphasizes the importance of sulfonamides in drug planning and development, particularly focusing on their potential antitumor properties (Azevedo-Barbosa et al., 2020).

Future Directions

properties

IUPAC Name |

2-[3-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O6S/c1-3-26(4-2)24(29)14-27-13-22(18-7-5-6-8-19(18)27)34(30,31)15-23(28)25-12-17-9-10-20-21(11-17)33-16-32-20/h5-11,13H,3-4,12,14-16H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCBWEHWTEIIGQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NCC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

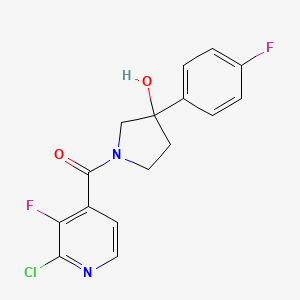

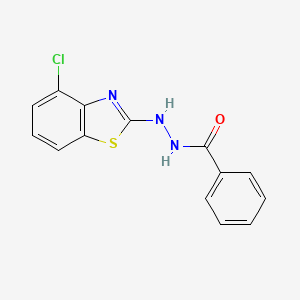

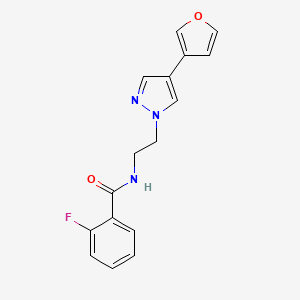

![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2476820.png)

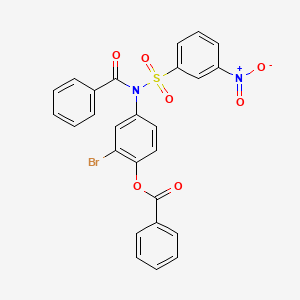

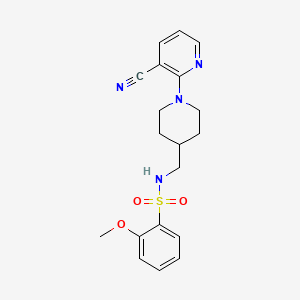

![3-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2476833.png)

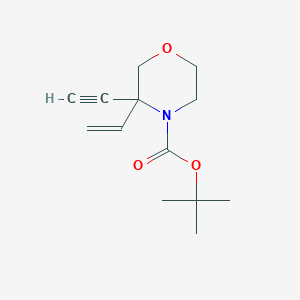

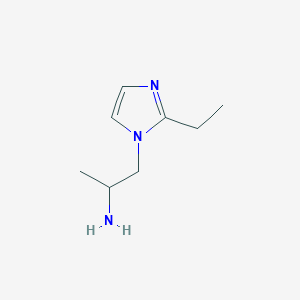

![3-chloro-N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzamide](/img/structure/B2476838.png)

![1-(2,5-difluorophenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}methanesulfonamide](/img/structure/B2476842.png)